3-fluoro-5-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline
Description
3-fluoro-5-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline is an organic compound with the molecular formula C10H10FN3S and a molecular weight of 223.27 g/mol . This compound is characterized by the presence of a fluorine atom, a methyl group, and a thiadiazole ring attached to an aniline structure. It is primarily used in research and development, particularly in the fields of pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
3-fluoro-5-methyl-N-(thiadiazol-4-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3S/c1-7-2-8(11)4-9(3-7)12-5-10-6-15-14-13-10/h2-4,6,12H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCVIXPIQVSTBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)NCC2=CSN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-fluoro-5-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline typically involves the reaction of 3-fluoro-5-methylaniline with a thiadiazole derivative under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
Scientific Research Applications
3-fluoro-5-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-fluoro-5-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function . This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of cell death in cancer cells . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-fluoro-5-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline can be compared with other similar compounds, such as:
3-fluoro-5-methyl-N-(1,2,3-thiadiazol-4-yl)aniline: This compound lacks the methyl group on the aniline ring, which can affect its reactivity and biological activity.
5-methyl-N-(1,2,3-thiadiazol-4-yl)methyl]aniline: This compound lacks the fluorine atom, which can influence its chemical properties and interactions with biological targets.
3-fluoro-N-(1,2,3-thiadiazol-4-yl)methyl]aniline: This compound lacks the methyl group on the aniline ring, which can impact its stability and reactivity.
The presence of the fluorine atom and the methyl group in this compound makes it unique and can enhance its biological activity and chemical stability compared to similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
